6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione
Description
6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione is a complex organic compound with a pyrimidine core
Properties
IUPAC Name |
6-hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-27-15-8-6-13(7-9-15)11-21-12-17-18(24)22-20(26)23(19(17)25)14-4-3-5-16(10-14)28-2/h3-10,12,25H,11H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLUTAHOWQKMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes the condensation of 3-methoxybenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione has several research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the pyrimidine core can participate in π-π interactions. These interactions can lead to the inhibition or activation of specific pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyliminomethyl]pyrimidine-2,4-dione
- 6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-hydroxyphenyl)methyliminomethyl]pyrimidine-2,4-dione
- 6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione
Uniqueness
The unique combination of hydroxy and methoxy groups in 6-Hydroxy-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
